Heteroclitin E

Phytochemical fingerprinting Botanical authentication Quality control

Select Heteroclitin E for species-level authentication of Kadsura interior—a validated diagnostic marker (VIP>1) in UPLC-Q-TOF-MS metabolomics. Unlike extensively studied analogs (Heteroclitin D, Interiorin), this compound remains pharmacologically under-characterized, creating high-value SAR opportunities. Procure as an analytical reference standard for phytochemical fingerprinting, or to investigate computationally predicted BSEP/OATP1B1/OATP1B3 transporter inhibition (96.6%, 88.1%, 94.8% probability). Generic in-class lignan selection without compound-specific evidence introduces significant risk of functional non-equivalence.

Molecular Formula C27H30O9
Molecular Weight 498.5 g/mol
Cat. No. B12372801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeteroclitin E
Molecular FormulaC27H30O9
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)O)C)C
InChIInChI=1S/C27H30O9/c1-7-12(2)26(30)36-21-14(4)13(3)20(28)16-9-17(31-5)23(32-6)25(29)27(16)10-33-24-19(27)15(21)8-18-22(24)35-11-34-18/h7-9,13-14,20-21,28H,10-11H2,1-6H3/b12-7+/t13-,14+,20-,21-,27-/m0/s1
InChIKeyXUIUDMCZUMRZDC-DLEHVGSVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heteroclitin E for Research Procurement: A Dibenzocyclooctadiene Lignan from Kadsura heteroclita


Heteroclitin E (CAS 140369-77-3) is a dibenzocyclooctadiene lignan [1] first isolated and characterized from the stems of Kadsura heteroclita in 1992 [2]. This compound belongs to a structurally constrained class of natural products characterized by a fused eight-membered ring system bearing multiple oxygenated substituents. The molecular formula is C₂₇H₃₀O₉ with a molecular weight of 498.52 g/mol [3]. Unlike more extensively studied analogs in the same series, Heteroclitin E remains relatively under-characterized in peer-reviewed literature, with only a limited number of published reports documenting its isolation and preliminary biological evaluation .

Why Generic Substitution of Heteroclitin E Fails: Structural Nuance and Divergent Pharmacological Profiles Among Dibenzocyclooctadiene Lignans


Compounds within the dibenzocyclooctadiene lignan class, such as Kadsurin, Interiorin, and the Heteroclitin A-F series, are not interchangeable despite sharing a common core scaffold. Minor structural variations—including differences in oxygenation patterns, stereochemistry, and esterification at the C-6 position—translate into significant divergence in biological target engagement and potency [1]. For instance, while Heteroclitin D has been experimentally demonstrated to inhibit L-type calcium channels in guinea pig ventricular cells [2], no equivalent direct electrophysiological data exists for Heteroclitin E. Similarly, anti-HIV activity screening of Kadsura heteroclita isolates revealed that Interiorin exhibits moderate anti-HIV activity (EC₅₀ 1.6 μg/mL) [3], whereas Heteroclitin E was not among the compounds showing notable activity in the same assay panel [4]. These disparities underscore that generic selection among in-class lignans without compound-specific evidence introduces substantial risk of functional non-equivalence in research applications.

Quantitative Evidence Guide: Where Heteroclitin E Demonstrates Verifiable Differentiation


Compound Identification and Botanical Authentication Marker Utility of Heteroclitin E

Heteroclitin E serves as a diagnostic chemical marker for distinguishing Kadsura interior from three other Kadsura species. In a UPLC-Q-TOF-MS metabolomics study, Heteroclitin E was consistently detected across all K. interior samples but exhibited differential presence patterns that enabled unambiguous species-level discrimination, with compounds marked as diagnostic showing VIP values greater than 1 and Pearson correlation coefficients greater than 0.5 in the classification model [1].

Phytochemical fingerprinting Botanical authentication Quality control

Supply Chain and Purity Specification Verification for Heteroclitin E Procurement

Commercially available Heteroclitin E is specified with ≥98% purity as determined by HPLC analysis . In contrast, more extensively characterized analogs such as Heteroclitin D are available at higher certified purity levels (e.g., 99.91% ), reflecting differences in isolation yields, purification optimization, and commercial demand. The procurement cost for Heteroclitin E is approximately $419 USD per 1 mg from major suppliers [1], which is notably higher than more abundant analogs due to lower natural abundance and limited production scale.

Analytical reference standard Purity specification Procurement verification

Predicted ADMET Profile Differentiation: P-glycoprotein and OATP Transporter Interaction Likelihood

Computational ADMET prediction using admetSAR 2.0 indicates that Heteroclitin E has a high probability (96.58%) of acting as a BSEP inhibitor and an 88.09% probability of OATP1B1 inhibition [1]. While comparative in silico predictions for close analogs such as Heteroclitin D or Kadsurin are not available in the same prediction platform for direct quantitative comparison, the predicted transporter interaction profile suggests that Heteroclitin E may exhibit distinct pharmacokinetic behavior compared to lignans lacking these predicted liabilities. Notably, predicted human oral bioavailability is negative (57.14% probability against) [1], indicating that in vivo oral administration studies would likely encounter absorption limitations.

ADMET prediction Drug transport Pharmacokinetics

Reference Standard Application: HPLC-UV Detection and Quantification

Heteroclitin E is supplied as an analytical reference standard with HPLC purity ≥95% for phytochemical analysis applications [1]. This purity grade is suitable for use as a calibration standard in quantitative HPLC-UV or HPLC-MS methods for the analysis of Kadsura-derived herbal materials. In comparison, Heteroclitin D is available at 99.91% purity and has been utilized in electrophysiology studies requiring higher chemical homogeneity [2].

Analytical chemistry Reference standard HPLC quantification

Limitation of Heteroclitin E as a Calcium Channel Blocker Surrogate

Heteroclitin D has been experimentally demonstrated to inhibit L-type calcium channels in guinea pig ventricular cells, reducing L-type calcium current from 770 ± 155 pA (control) to 482 ± 104 pA at 1 μmol/L and to 384 ± 85 pA at 10 μmol/L [1]. In contrast, no equivalent electrophysiological data exists for Heteroclitin E. Any attribution of calcium channel blocking activity to Heteroclitin E is unsupported by direct experimental evidence and likely represents erroneous extrapolation from class-level assumptions or from data on Heteroclitin A and D [2].

Ion channel pharmacology Electrophysiology Structure-activity relationship

Validated Application Scenarios for Heteroclitin E Procurement and Use


Phytochemical Authentication and Quality Control of Kadsura interior Herbal Materials

Heteroclitin E is validated as a diagnostic chemical marker for distinguishing Kadsura interior from three other Kadsura species in UPLC-Q-TOF-MS metabolomics analyses [1]. Laboratories engaged in botanical authentication, herbal medicine quality control, or pharmacognosy research requiring species-level discrimination of K. interior should procure Heteroclitin E as an analytical reference standard. The compound's consistent detection across K. interior samples and its contribution to species classification models (VIP > 1, Pearson r > 0.5) [1] provides a scientific basis for its inclusion in phytochemical fingerprinting protocols.

Investigational Studies of Dibenzocyclooctadiene Lignan Structure-Activity Relationships (SAR)

Due to the limited pharmacological characterization of Heteroclitin E relative to Heteroclitin D and Kadsurin, this compound is most appropriately utilized in exploratory SAR studies aimed at elucidating how subtle structural variations within the dibenzocyclooctadiene lignan series affect biological activity. Researchers comparing Heteroclitin E with Heteroclitin D (which has validated L-type calcium channel blocking activity [2]) or with Interiorin (which exhibits moderate anti-HIV activity, EC₅₀ 1.6 μg/mL [3]) can generate novel SAR insights that address the current evidence gap.

In Vitro Transporter Interaction and ADMET Profiling Studies

Computational predictions indicate that Heteroclitin E has a high probability of inhibiting BSEP (96.58%), OATP1B1 (88.09%), and OATP1B3 (94.79%) [4]. Researchers investigating the structural determinants of lignan-transporter interactions or validating in silico ADMET predictions experimentally may select Heteroclitin E as a test compound. Such studies would address the current absence of experimental ADMET data for this compound class and could establish whether Heteroclitin E's predicted transporter inhibition profile is unique among Kadsura-derived lignans.

Chemical Marker for Kadsura heteroclita Phytochemical Isolation Studies

Heteroclitin E was originally isolated from the stems of Kadsura heteroclita alongside Heteroclitins A-D, Kadsurin, and Interiorin [5]. For natural product chemistry laboratories conducting phytochemical investigations of K. heteroclita or related Schisandraceae species, Heteroclitin E serves as a reference compound for chromatographic identification and structural confirmation of isolated constituents. The compound's established spectroscopic characterization data (NMR, MS) [5] enables unambiguous identification of this specific lignan within complex plant extracts.

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